Cas no 166179-37-9 (3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole)

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 5-position. This structure imparts reactivity at the chloromethyl site, making it a versatile intermediate for further functionalization, particularly in pharmaceutical and agrochemical synthesis. The presence of the fluorophenyl moiety enhances its potential as a building block for bioactive molecules, offering opportunities for structure-activity optimization. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in organic and medicinal chemistry research. The compound is typically handled under controlled conditions due to the reactive chloromethyl group.
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole structure
166179-37-9 structure
Product Name:3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
CAS No:166179-37-9
MF:C9H6ClFN2O
MW:212.608144283295
MDL:MFCD07838531
CID:904926
PubChem ID:7131948
Update Time:2025-05-20

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
    • 3-chloromethyl-5-(4-fluoro-phenyl)-[1,2,4]oxadiazole
    • AC1OFMM9
    • CTK0E5632
    • SBB018594
    • STK693831
    • SureCN1545207
    • SCHEMBL1545207
    • EN300-23590
    • Z156942634
    • 166179-37-9
    • 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-fluorophenyl)-
    • DB-128082
    • G25425
    • AKOS005605412
    • AB43011
    • DTXSID80427953
    • MDL: MFCD07838531
    • Inchi: 1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2
    • InChI Key: REASHIJFDMZTQP-UHFFFAOYSA-N
    • SMILES: ClCC1=NOC(C2C=CC(=CC=2)F)=N1

Computed Properties

  • Exact Mass: 212.01500
  • Monoisotopic Mass: 212.0152687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92000
  • LogP: 2.61450

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-Oxadiazole: A Comprehensive Overview

3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole (CAS No. 166179-37-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloromethyl group and a 4-fluorophenyl substituent, both of which contribute to its potential biological activities and applications.

The chloromethyl group is known for its reactivity and ability to form covalent bonds with various functional groups, making it a valuable moiety in the synthesis of complex molecules. The 4-fluorophenyl substituent, on the other hand, imparts specific electronic and steric properties that can influence the compound's pharmacological profile. Together, these functional groups make 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole a promising candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several strains of influenza virus. The chloromethyl group plays a crucial role in this activity by facilitating the formation of covalent bonds with viral proteins, thereby inhibiting viral replication.

In addition to its antiviral properties, 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole has also been investigated for its potential as an anticancer agent. Studies conducted at the National Cancer Institute have demonstrated that this compound can selectively target and inhibit cancer cells while sparing normal cells. The 4-fluorophenyl substituent is believed to enhance the compound's selectivity by modulating its interaction with specific cellular targets.

The synthesis of 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole involves several well-established chemical reactions. One common approach is to start with 4-fluoroaniline and react it with an appropriate nitrile to form an intermediate nitrile oxide. This intermediate is then cyclized in the presence of a chloromethylating agent to yield the final product. The reaction conditions and choice of reagents can be optimized to achieve high yields and purity levels.

The physicochemical properties of 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole have been extensively studied. It is a solid at room temperature with a melting point ranging from 80°C to 85°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water. These properties make it suitable for use in various biological assays and drug delivery systems.

In terms of safety and handling, 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole should be stored in a cool, dry place away from direct sunlight and incompatible materials. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. It is important to follow all relevant safety guidelines and regulations when working with this compound in laboratory settings.

The potential applications of 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole extend beyond antiviral and anticancer therapies. Recent research has explored its use as a probe for studying protein-protein interactions and as a scaffold for developing novel imaging agents. The unique combination of its functional groups makes it an attractive candidate for these applications due to its ability to form stable complexes with target molecules.

In conclusion, 3-(Chloromethyl)-5-(4-Fluorophenyl)-1,2,4-oxadiazole (CAS No. 166179-37-9) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for advancing our understanding of disease mechanisms and developing new therapeutic strategies. As research in this field continues to evolve, it is likely that new applications for this compound will be discovered, further expanding its utility in the scientific community.

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